4-Imino-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine
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Overview
Description
4-Imino-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine is a heterocyclic compound that has garnered interest due to its potential applications in various fields of scientific research. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
The synthesis of 4-Imino-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediates, which include 4-methoxy-2-methylphenylhydrazine and appropriate pyrimidine derivatives.
Cyclization Reaction: The intermediates undergo a cyclization reaction to form the pyrazolo[3,4-d]pyrimidine core. This step often involves the use of strong acids or bases as catalysts.
Functionalization: The final step involves the introduction of the imino group at the 4-position of the pyrazolo[3,4-d]pyrimidine ring. This can be achieved through various methods, including the use of imine-forming reagents under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
4-Imino-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the imino group, using nucleophiles such as amines or thiols. This leads to the formation of substituted derivatives with varying functional groups.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired transformations.
Scientific Research Applications
4-Imino-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules are of particular interest.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-Imino-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
4-Imino-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share the same core structure but differ in their functional groups. They are studied for their diverse biological activities and chemical reactivity.
Imino-substituted Heterocycles: Compounds with imino groups at various positions exhibit different chemical and biological properties. The position and nature of the imino group influence the compound’s reactivity and interactions with biological targets.
Methoxy-substituted Aromatics: Compounds with methoxy groups on aromatic rings are known for their electron-donating properties, which affect their chemical behavior and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H14N6O |
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Molecular Weight |
270.29 g/mol |
IUPAC Name |
4-imino-1-(4-methoxy-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-5-amine |
InChI |
InChI=1S/C13H14N6O/c1-8-5-9(20-2)3-4-11(8)19-13-10(6-17-19)12(14)18(15)7-16-13/h3-7,14H,15H2,1-2H3 |
InChI Key |
RRCMKWNJAZOSLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)N2C3=C(C=N2)C(=N)N(C=N3)N |
Origin of Product |
United States |
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